![molecular formula C24H16O4 B189189 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 75925-22-3](/img/structure/B189189.png)
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, also known as DPEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemische Und Physiologische Effekte
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit tumor growth and metastasis in vitro and in vivo. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to reduce viral load and prevent viral replication. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to exhibit high thermal stability and good solubility in organic solvents, making it a promising candidate for use in OLEDs and other electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its versatility, as 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have potential applications in various fields. However, one limitation of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its low water solubility, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research involving 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione. In medicinal chemistry, further studies could be conducted to investigate the anticancer and antiviral properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, as well as its potential use in other therapeutic applications. In materials science, research could focus on optimizing the properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione for use in electronic devices, such as improving its stability and solubility. Additionally, further studies could be conducted to explore the mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione and to identify potential targets for its use in various applications.
Synthesemethoden
The synthesis of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione involves the reaction of 2,3-naphthalenedicarboxylic anhydride with phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including hydrazine addition, cyclization, and oxidation, to yield 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been investigated for its anticancer and antiviral properties. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been explored for its ability to act as a molecular switch and as a component in organic light-emitting diodes (OLEDs). In organic electronics, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been studied for its potential use in field-effect transistors and photovoltaic devices.
Eigenschaften
CAS-Nummer |
75925-22-3 |
|---|---|
Produktname |
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione |
Molekularformel |
C24H16O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1,8-diphenyl-11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6-triene-10,12-dione |
InChI |
InChI=1S/C24H16O4/c25-21-19-20(22(26)27-21)24(16-11-5-2-6-12-16)18-14-8-7-13-17(18)23(19,28-24)15-9-3-1-4-10-15/h1-14,19-20H |
InChI-Schlüssel |
LXGWNCJNLUFEQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6 |
Andere CAS-Nummern |
75925-22-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



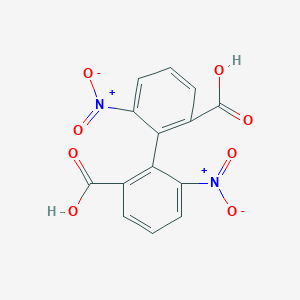
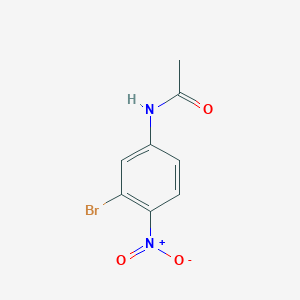
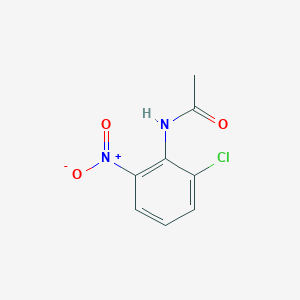
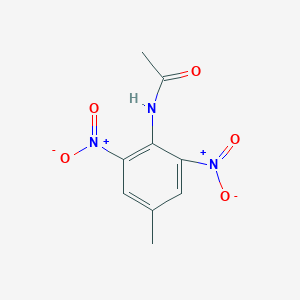
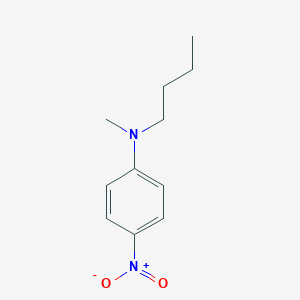
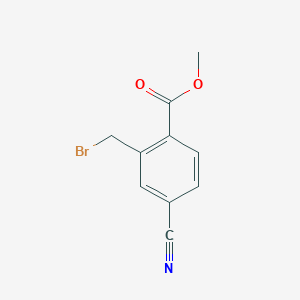
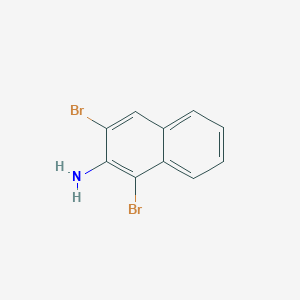
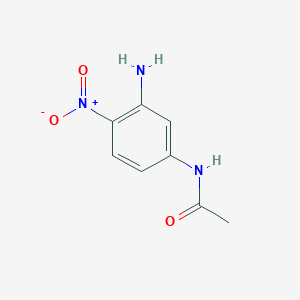
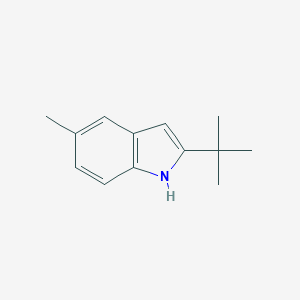
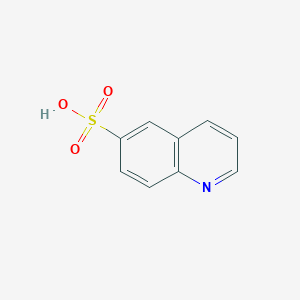
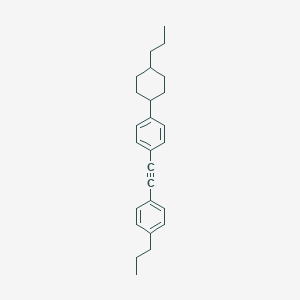
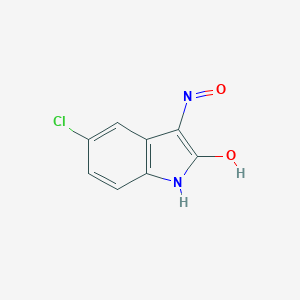
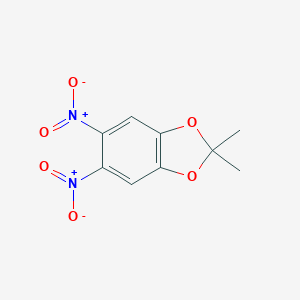
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)